Cas no 162540-49-0 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI))
![12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) structure](https://fr.kuujia.com/scimg/cas/162540-49-0x500.png)
162540-49-0 structure
Nom du produit:12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)
- carbamic acid, N-[(1S,2R)-3-[[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-4-[4-(2-imidazol-1-ylethoxy)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]-1-phenylbutan-2-yl]carbamate
- DTXSID90167398
- 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, [3S-(3R*,4S*,8S*,9R*)]-
- CHEMBL304231
- 162540-49-0
- tert-butyl N-[(2S,3R)-4-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}butyl]amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
- [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)-carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(4-pyridinylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl ester
- [1S-[1R*,2S*(2S*,3R*)]]-[3-[[3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]butyl]amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid, 1,1-Dimethylethyl Es
- (1S-(1R,2S(2S,3R)))-(3-((3-(((1,1-Dimethylethoxy)-carbonyl)amino)-2-hydroxy-4-(4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)butyl)amino)-2-hydroxy-1-(4-pyridinylmethyl)propyl)carbamic Acid, 1,1-Dimethylethyl ester
- BDBM670
- 12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-3-((4-(2-(1H-imidazol-1-yl)ethoxy)phenyl)methyl)-13,13-dimethyl-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4S*,8S*,9R*))-
- tert-butyl N-[(1S,2R)-1-benzyl-3-[[(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-[4-(2-imidazol-1-ylethoxy)phenyl]butyl]amino]-2-hydroxy-propyl]carbamate
-
- Piscine à noyau: InChI=1S/C35H51N5O7/c1-34(2,3)46-32(43)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-33(44)47-35(4,5)6)21-26-12-14-27(15-13-26)45-19-18-40-17-16-36-24-40/h7-17,24,28-31,37,41-42H,18-23H2,1-6H3,(H,38,43)(H,39,44)
- La clé Inchi: MMKHYVMEYOSGDI-UHFFFAOYSA-N
- Sourire: CC(OC(NC(C(CNCC(C(CC1=CC=C(OCCN2C=CN=C2)C=C1)NC(OC(C)(C)C)=O)O)O)CC1=CC=CC=C1)=O)(C)C
Propriétés calculées
- Qualité précise: 653.37913
- Masse isotopique unique: 653.379
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 47
- Nombre de liaisons rotatives: 20
- Complexité: 913
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 156Ų
- Le xlogp3: 3.7
Propriétés expérimentales
- Dense: 1.18
- Point d'ébullition: 840°Cat760mmHg
- Point d'éclair: 461.8°C
- Indice de réfraction: 1.564
- Le PSA: 156.2
12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI) Littérature connexe
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
162540-49-0 (12-Oxa-2,6,10-triazatetradecanoicacid,4,8-dihydroxy-3-[[4-[2-(1H-imidazol-1-yl)ethoxy]phenyl]methyl]-13,13-dimethyl-11-oxo-9-(phenylmethyl)-,1,1-dimethylethyl ester, (3S,4R,8R,9S)- (9CI)) Produits connexes
- 2171963-98-5(2-(2-{4-(1-methoxybutan-2-yl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)
- 2680846-58-4(tert-butyl N-(2,2-difluoroethyl)-N-(prop-2-yn-1-yl)carbamate)
- 1361574-54-0(3,5-Bis(3,4,5-trichlorophenyl)-2-nitropyridine)
- 57346-44-8(1H-Purin-2-amine, 6-chloro-8-methyl-)
- 1330755-79-7(2-Methoxypyrimidine-4-carbonitrile)
- 2694725-44-3(benzyl N-(2,4-dichloro-5-methylphenyl)carbamate)
- 1805089-38-6(5-Cyano-2-(difluoromethyl)-3-fluoro-6-methylpyridine)
- 859142-50-0(4-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-6-hydroxy-7-methyl-2H-chromen-2-one)
- 1361733-25-6(2-(Aminomethyl)-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 1393566-37-4(6-Bromo-4-(chloromethyl)pyridin-2-OL)
Fournisseurs recommandés
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
江苏科伦多食品配料有限公司
Membre gold
Fournisseur de Chine
Réactif
